Tetrabutylammonium Diiodoaurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Gold Nanoparticles

One of the most significant applications of TBADIA is as a precursor for the synthesis of gold nanoparticles. These nanoparticles have tunable size, shape, and surface properties, making them valuable for various applications in catalysis, electronics, and biomedicine []. TBADIA readily undergoes reduction, leading to the formation of gold atoms that can then assemble into nanoparticles. The specific size and shape of the nanoparticles can be controlled by adjusting reaction conditions such as temperature, solvent, and reducing agent [].

Catalyst

TBADIA can also act as a catalyst for various organic reactions. The tetrabutylammonium cation provides good solubility in organic solvents, while the diiodoaurate anion participates in the reaction mechanism. TBADIA has been shown to be effective for reactions such as cyclopropanation, Heck reactions, and Sonogashira couplings [, , ].

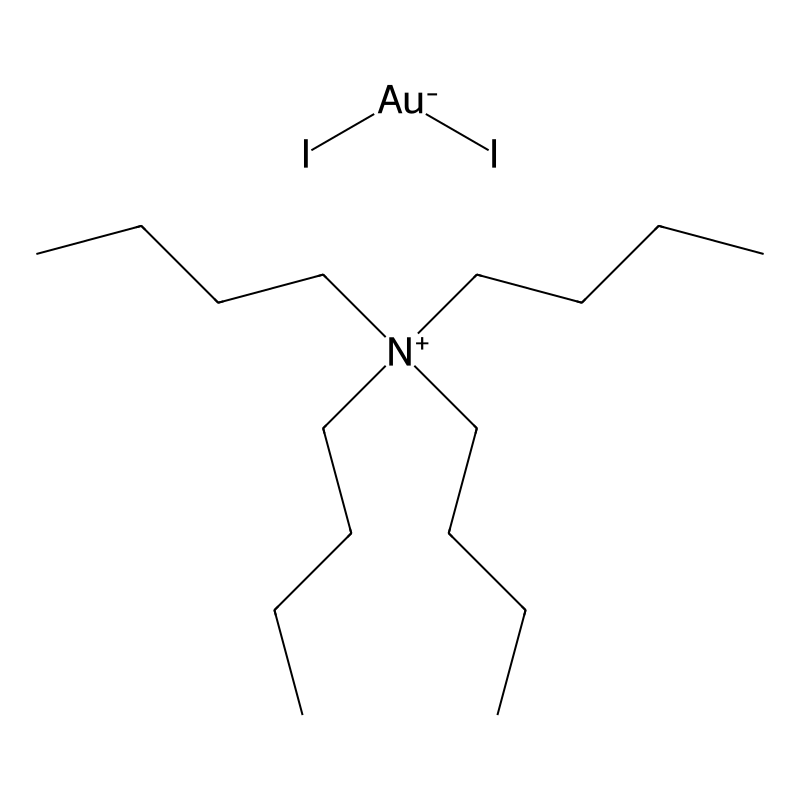

Tetrabutylammonium Diiodoaurate is an organometallic compound with the chemical formula C₁₆H₃₆AuI₂N. It consists of a tetrabutylammonium cation and a diiodoaurate anion. This compound is characterized by its solid state at room temperature and is notable for its applications in various fields, including catalysis and materials science. The presence of gold in its structure allows it to exhibit unique electronic and optical properties, making it a subject of interest in research and industrial applications.

- Reduction Reactions: The diiodoaurate ion can be reduced to elemental gold under appropriate conditions, often involving reducing agents.

- Coordination Chemistry: It can form complexes with various ligands due to the presence of the gold center, which is capable of coordinating with other molecules.

- Electro

Tetrabutylammonium Diiodoaurate can be synthesized through several methods:

- Direct Synthesis: By reacting tetrabutylammonium iodide with a gold(III) iodide source, diiodoaurate can be formed.

- Precipitation Method: Mixing solutions containing tetrabutylammonium ions and gold(III) iodide can lead to the precipitation of Tetrabutylammonium Diiodoaurate.

- Electrochemical Methods: Electrochemical generation of diiodoaurate ions from gold substrates in suitable solvents has been explored as a synthesis route .

Tetrabutylammonium Diiodoaurate has several applications:

- Catalysis: It serves as a catalyst in various organic reactions due to the reactivity of the gold center.

- Nanotechnology: Its ability to form nanoparticles makes it useful in nanomaterials synthesis and applications.

- Electrochemical Devices: The compound is explored for use in sensors and other electrochemical devices due to its conductive properties .

Interaction studies involving Tetrabutylammonium Diiodoaurate focus on its behavior in different environments:

- Solvent Effects: The compound's stability and reactivity can vary significantly depending on the solvent used, impacting its application in various chemical processes.

- Substrate Interactions: Research has shown that Tetrabutylammonium Diiodoaurate can interact with different substrates, influencing its potential use in surface modification techniques .

Several compounds share similarities with Tetrabutylammonium Diiodoaurate, particularly those containing gold or similar organometallic structures. Here are some notable examples:

| Compound Name | Formula | Key Features |

|---|---|---|

| Tetrabutylammonium Dichloroaurate | C₁₆H₃₆AuCl₂N | Contains chloride instead of iodide; different reactivity. |

| Gold(I) Iodide | AuI | Simpler structure; used in various chemical syntheses. |

| Gold(III) Chloride | AuCl₃ | Higher oxidation state; different catalytic properties. |

| Tetraethylammonium Diiodoaurate | C₈H₁₈AuI₂N | Similar structure; varying alkyl chain length affects solubility and reactivity. |

Tetrabutylammonium Diiodoaurate stands out due to its unique combination of tetrabutylammonium cation and diiodoaurate anion, which influences its solubility, stability, and reactivity compared to other similar compounds.

Molecular Formula and Structural Characteristics

Tetrabutylammonium diiodoaurate is an ionic compound with the molecular formula C₁₆H₃₆AuI₂N [1] [2]. The compound exhibits a molecular weight of 693.25 grams per mole [1] [3] and consists of a quaternary ammonium cation paired with a gold-containing anion. The Chemical Abstracts Service registry number for this compound is 50481-03-3 [1] [2].

The structural characteristics of tetrabutylammonium diiodoaurate reflect its ionic nature, comprising distinct cationic and anionic components that interact through electrostatic forces [4]. The molecular structure can be represented by the simplified molecular input line entry system notation as: CCCCN+(CCCC)CCCC.I[Au-]I [3], which illustrates the quaternary ammonium cation and the linear diiodoaurate anion configuration.

Composition Analysis

Tetrabutylammonium Cation Properties

The tetrabutylammonium cation, with the formula [N(C₄H₉)₄]⁺, represents a quaternary ammonium species where a central nitrogen atom is covalently bonded to four butyl groups [5] [6]. This cation exhibits a molecular weight of 242.463 grams per mole [5] and demonstrates tetrahedral geometry around the nitrogen center [7] [8].

The tetrabutylammonium cation structure features significant conformational flexibility due to the presence of four butyl chains extending from the central nitrogen atom [9]. Research indicates that the geometry of the tetrabutylammonium cation can be considerably deformed from the ideal tetrahedral model, with variations in carbon-carbon bond lengths reaching up to 0.09 Å [9]. The nitrogen-carbon bond angles can deviate from the ideal tetrahedral angle of 109.47° by as much as 12° [9].

The cation demonstrates characteristic structural features where the nitrogen-carbon-carbon angles are the most obtuse in tetrabutylammonium compounds [9]. This structural characteristic results from steric interactions between hydrogen atoms of neighboring butyl chains and directional interactions of the positively charged nitrogen center with neighboring anions [9].

Diiodoaurate Anion Structure

The diiodoaurate anion, [AuI₂]⁻, consists of a central gold atom in the +1 oxidation state coordinated to two iodide ligands [10] [11]. This anion exhibits a linear geometry with the gold atom positioned between the two iodide ligands [11] [12]. The gold-iodine bond distances in diiodoaurate complexes typically measure approximately 2.56 Å [12].

The diiodoaurate anion demonstrates coordination number 2 for the gold center, which is characteristic of gold(I) complexes [13] [14]. This linear coordination geometry results from the d⁹ electronic configuration of gold(I), which favors sp hybridization [13]. The anion exhibits significant stability due to the strong covalent character of the gold-iodine bonds [15].

Crystallographic studies reveal that diiodoaurate anions can form extended chain structures through aurophilic interactions [16] [11]. The gold-gold distances in such arrangements typically range from 3.04 to 3.38 Å [11] [12], indicating weak but significant intermolecular attractions between gold centers.

Bonding and Coordination Chemistry

The bonding in tetrabutylammonium diiodoaurate involves both ionic and covalent interactions [4]. The tetrabutylammonium cation and diiodoaurate anion are held together primarily through electrostatic forces, though hydrogen bonding interactions between the cation and anion also contribute to the overall stability [4].

Within the tetrabutylammonium cation, the nitrogen atom forms four covalent bonds with carbon atoms of the butyl groups, resulting in sp³ hybridization [7]. The positive charge on the nitrogen is delocalized across the four butyl groups rather than being localized on the nitrogen center [17].

The diiodoaurate anion features covalent gold-iodine bonds with significant ionic character [18]. The gold center adopts linear coordination geometry due to relativistic effects that stabilize the gold(I) oxidation state [15]. The iodide ligands function as both σ-donors and π-donors, contributing to the stability of the complex [18].

Intermolecular interactions in tetrabutylammonium diiodoaurate include hydrogen bonding between the α-methylene groups of the butyl chains and the iodide ligands [4]. These interactions follow the pattern of +N-C-H hydrogen bonding, which provides directional stabilization to the crystal structure [4].

Physical and Chemical Properties

Physical State and Appearance

Tetrabutylammonium diiodoaurate exists as a solid crystalline material at room temperature [1] [19]. The compound exhibits coloration ranging from white to yellow to orange, appearing as either powder or crystalline solid [1] [19]. The variation in color likely results from different degrees of crystal hydration or minor impurities.

The compound demonstrates crystalline polymorphism, with the specific crystal form depending on preparation conditions and storage environment [1]. The material is characterized as air-sensitive and requires storage under inert gas conditions to maintain stability [1].

Melting Point and Thermal Behavior

The melting point of tetrabutylammonium diiodoaurate is reported as 82°C [1]. This relatively low melting point is characteristic of quaternary ammonium salts, which typically exhibit lower melting points compared to inorganic salts due to their bulky organic cation structure [20].

Thermal stability studies of similar quaternary ammonium compounds indicate that tetrabutylammonium salts generally demonstrate good thermal stability with decomposition temperatures exceeding 197°C [21] [22]. The thermal behavior of tetrabutylammonium compounds involves complex processes including orientational and conformational disordering [22].

The thermal properties of tetrabutylammonium diiodoaurate are influenced by the interaction between the cation and anion, with the bulky tetrabutylammonium cation contributing to decreased lattice energy and consequently lower melting point [20]. Multiple step fusion processes may occur due to the formation of mesophases during heating [22].

Solubility Profile in Various Solvents

The solubility characteristics of tetrabutylammonium diiodoaurate reflect the amphiphilic nature of the tetrabutylammonium cation [23]. Tetrabutylammonium salts are generally more soluble in organic solvents compared to conventional inorganic salts due to the lipophilic character of the butyl chains [23] [6].

Based on the properties of related tetrabutylammonium compounds, the solubility profile shows enhanced solubility in polar organic solvents and moderate water solubility [23]. The compound is expected to demonstrate good solubility in alcohols, acetone, and other polar organic media while showing limited solubility in non-polar hydrocarbon solvents [24].

The presence of the gold-containing anion influences the overall solubility behavior, as gold complexes often exhibit specific solvent interactions [25]. The compound's solubility in various solvents follows the general principle that quaternary ammonium salts with bulky cations tend to be more soluble in organic media than their smaller counterparts [23].

Stability Parameters

Tetrabutylammonium diiodoaurate exhibits air sensitivity, requiring storage under controlled atmospheric conditions [1]. The compound should be stored at room temperature in a cool, dark environment under inert gas to prevent decomposition [1].

The stability of the compound is influenced by both the tetrabutylammonium cation and the diiodoaurate anion components [26] [15]. The gold(I) center in the diiodoaurate anion demonstrates inherent stability due to relativistic effects that favor the lower oxidation state [15].

Environmental factors affecting stability include exposure to light, moisture, and oxygen [1]. The compound shows enhanced stability when stored in sealed containers under nitrogen or argon atmosphere [1]. Temperature fluctuations should be minimized to prevent structural changes or decomposition.

Long-term stability studies indicate that properly stored tetrabutylammonium salts maintain their chemical integrity for extended periods [27]. The compound's stability is further enhanced by the strong electrostatic interactions between the cation and anion, which resist dissociation under normal storage conditions [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₃₆AuI₂N | [1] [2] |

| Molecular Weight | 693.25 g/mol | [1] [3] |

| CAS Registry Number | 50481-03-3 | [1] [2] |

| Melting Point | 82°C | [1] |

| Physical State | Solid (crystalline) | [1] [19] |

| Color | White to yellow to orange | [1] [19] |

| Storage Conditions | Inert gas, <15°C | [1] |

| Air Sensitivity | Yes | [1] |